

PF-06795071: A Comparative Analysis of its Selectivity Profile Against Other Serine Hydrolases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-06795071

Cat. No.: B12423201

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **PF-06795071**, a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL), against a panel of other human serine hydrolases. The data presented is intended to assist researchers in evaluating the suitability of **PF-06795071** for their specific research applications and to provide a clear, objective comparison with other potential off-targets within the serine hydrolase superfamily.

Executive Summary

PF-06795071 is a novel carbamate inhibitor that demonstrates exceptional potency for MAGL with an IC₅₀ of 3 nM. A comprehensive selectivity screen against a panel of human serine hydrolases revealed a remarkably clean off-target profile. Notably, **PF-06795071** exhibits over 1000-fold selectivity for MAGL over the closely related fatty acid amide hydrolase (FAAH). The primary off-target identified was carboxylesterase 1 (CES1), which showed 80% inhibition at a concentration of 10 µM. This high degree of selectivity makes **PF-06795071** a valuable tool for the specific interrogation of MAGL activity in complex biological systems.

Data Presentation: Selectivity Profile of PF-06795071

The following table summarizes the inhibitory activity of **PF-06795071** against a panel of human serine hydrolases. The data is presented as the percentage of inhibition observed at a 10 μ M concentration of **PF-06795071**.

Serine Hydrolase Target	% Inhibition at 10 μ M
MAGL (Monoacylglycerol Lipase)	>99%
FAAH (Fatty Acid Amide Hydrolase)	<10%
ABHD6 (α/β -Hydrolase Domain Containing 6)	<10%
ABHD12 (α/β -Hydrolase Domain Containing 12)	<10%
CES1 (Carboxylesterase 1)	80%
CES2 (Carboxylesterase 2)	<10%
PLA2G7 (Phospholipase A2 Group VII)	<10%
PREP (Prolyl Endopeptidase)	<10%
FAP (Fibroblast Activation Protein)	<10%
DPP4 (Dipeptidyl Peptidase-4)	<10%
PRCP (Prolylcarboxypeptidase)	<10%
Thrombin	<10%
Chymotrypsin	<10%
Trypsin	<10%
Elastase (human neutrophil)	<10%

Experimental Protocols

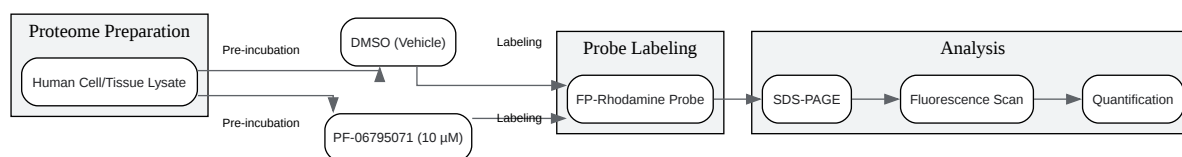
The selectivity of **PF-06795071** was determined using a competitive activity-based protein profiling (ABPP) platform. This methodology allows for the direct assessment of an inhibitor's ability to engage its target in a complex proteome.

Competitive Activity-Based Protein Profiling (ABPP) Protocol:

- **Proteome Preparation:** Human cell or tissue lysates were prepared to serve as the source of active serine hydrolases. Protein concentration was normalized across all samples.
- **Inhibitor Incubation:** Proteome samples were pre-incubated with either DMSO (vehicle control) or a 10 μ M final concentration of **PF-06795071** for 30 minutes at 37 °C.
- **Probe Labeling:** A broad-spectrum serine hydrolase activity-based probe, fluorophosphonate-rhodamine (FP-Rh), was added to each sample at a final concentration of 1 μ M and incubated for 30 minutes at 37 °C. This probe covalently labels the active site serine of active hydrolases.
- **SDS-PAGE and Fluorescence Scanning:** The labeled proteomes were separated by SDS-PAGE. The gel was then scanned using a fluorescence scanner to visualize the activity of the serine hydrolases.
- **Data Analysis:** The fluorescence intensity of each band corresponding to a specific serine hydrolase was quantified. The percentage of inhibition was calculated by comparing the intensity of the bands in the **PF-06795071**-treated samples to the DMSO-treated control samples.

Mandatory Visualization

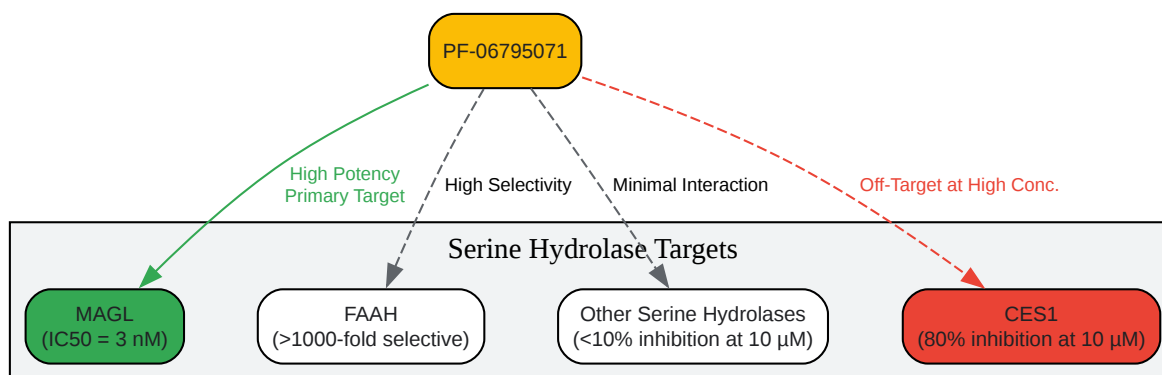
The following diagram illustrates the workflow of the competitive activity-based protein profiling experiment used to determine the selectivity of **PF-06795071**.



[Click to download full resolution via product page](#)

Caption: Competitive ABPP workflow for inhibitor selectivity profiling.

The following diagram illustrates the logical relationship of **PF-06795071**'s selectivity, highlighting its high potency for its primary target, MAGL, in contrast to its minimal interaction with other serine hydrolases, with the exception of CES1 at a significantly higher concentration.



[Click to download full resolution via product page](#)

Caption: **PF-06795071** selectivity profile overview.

- To cite this document: BenchChem. [PF-06795071: A Comparative Analysis of its Selectivity Profile Against Other Serine Hydrolases]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12423201#pf-06795071-selectivity-profile-versus-other-serine-hydrolases\]](https://www.benchchem.com/product/b12423201#pf-06795071-selectivity-profile-versus-other-serine-hydrolases)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com